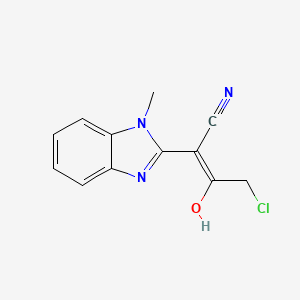![molecular formula C21H24N2O3S B2497237 2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide CAS No. 898427-57-1](/img/structure/B2497237.png)
2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Base Compound Synthesis: : Begin with the synthesis of the core structure, 2,4,6-trimethylbenzenesulfonamide, typically through sulfonation reactions of mesitylene.
Quinoline Derivative Synthesis: : Concurrently, prepare the hexahydropyridoquinoline derivative via a multi-step synthesis involving cyclization reactions from suitable precursors.
Coupling Reaction: : Use amide coupling reactions under controlled conditions to link the quinoline derivative to the benzenesulfonamide moiety.
Industrial Production Methods: Industrial production may involve optimization of the above steps with considerations for scale-up, purity, and yield. Specifics depend on the proprietary processes of manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: : Depending on the structure, the compound can undergo various oxidative or reductive transformations, impacting functional groups like ketones and nitrogen-containing rings.
Substitution Reactions: : Given its sulfonamide and benzenesulfonyl moieties, it is prone to electrophilic and nucleophilic substitutions.
Hydrolysis: : Acidic or basic conditions can lead to the cleavage of the sulfonamide bond.
Common Reagents and Conditions:
Oxidation: : Use oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Utilize reducing agents like lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: : Employ reagents such as sodium hydride (NaH) for nucleophilic substitution reactions.
Major Products: The products will depend on the reaction type; e.g., hydrolysis leads to benzenesulfonic acid derivatives, while substitutions might yield various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: : Utilized as a synthetic intermediate for complex molecules.
Biology: : Studies on its biological activity suggest it could interact with various biological pathways, potentially serving as a lead compound for drug development.
Medicine: : Given its complex structure, it's being investigated for pharmacological properties, possibly as an inhibitor for specific enzymes.
Industry: : Used in materials science for designing specialized polymers or as a catalyst in certain industrial processes.
Mechanism of Action
Biological Effects: : As a sulfonamide, it might interfere with bacterial synthesis pathways, though specific activity depends on its interaction with molecular targets.
Molecular Targets and Pathways: : It could target enzymes or receptors with sulfonamide-sensitive active sites, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Unlike simpler sulfonamides, this compound's complex structure offers unique interactions and reactivity. Its hexahydropyridoquinoline moiety is less common in sulfonamide derivatives, giving it distinctive properties.
List of Similar Compounds:
N-(4-methoxybenzyl)-2,4,6-trimethylbenzenesulfonamide
2,4,6-trimethyl-N-phenylbenzenesulfonamide
Hexahydroquinoline derivatives not connected to sulfonamide groups
Properties
IUPAC Name |
2,4,6-trimethyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-13-9-14(2)21(15(3)10-13)27(25,26)22-18-11-16-5-4-8-23-19(24)7-6-17(12-18)20(16)23/h9-12,22H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYCZUELYRJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2497157.png)
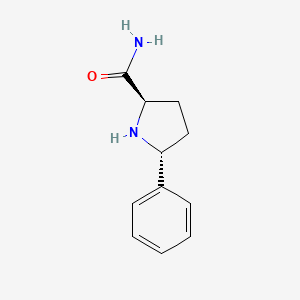
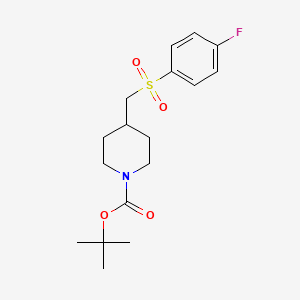


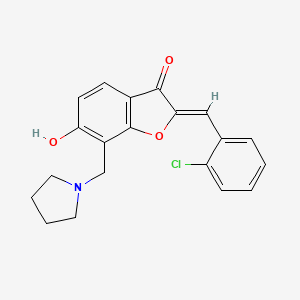
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)
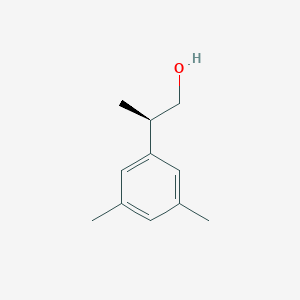
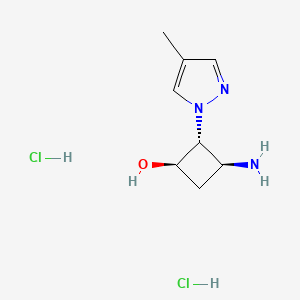
![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)
